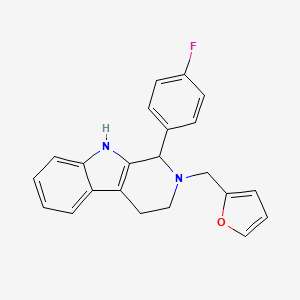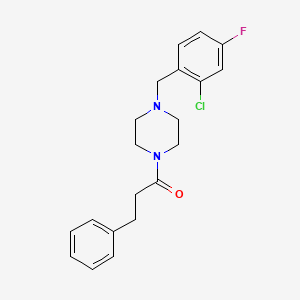
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine practices and has recently gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
Harmine's mechanism of action is complex and not fully understood. It has been shown to interact with various receptors and enzymes in the body, including the serotonin receptor, monoamine oxidase A, and protein kinases. Harmine has also been shown to inhibit the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In addition, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune system, including increasing the production of cytokines and activating T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, further studies are needed to determine the optimal dose and duration of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline treatment for neurodegenerative diseases. In oncology, studies are needed to determine the efficacy of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a cancer treatment in humans. In infectious diseases, further studies are needed to determine the potential of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a treatment for other viral infections. Additionally, there is potential for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Harmine can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method for chemical synthesis involves the condensation of harmaline and 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neurogenesis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-cancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. In infectious diseases, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antiviral properties, including inhibiting the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c23-16-9-7-15(8-10-16)22-21-19(18-5-1-2-6-20(18)24-21)11-12-25(22)14-17-4-3-13-26-17/h1-10,13,22,24H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWAPDRBOXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6041537.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)
![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6041582.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)